molecular formula C7H14N2O4 B556900 (2S,6S)-2,6-diaminoheptanedioic acid CAS No. 14289-34-0

(2S,6S)-2,6-diaminoheptanedioic acid

Cat. No. B556900
CAS RN: 14289-34-0
M. Wt: 190.2 g/mol
InChI Key: GMKMEZVLHJARHF-WHFBIAKZSA-N
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Description

“(2S,6S)-2,6-Diaminoheptanedioate” is a chemical compound with the molecular formula C7H12N2O4 . It has an average mass of 188.182 Da and a monoisotopic mass of 188.080811 Da . This compound has two defined stereocentres .


Molecular Structure Analysis

The molecular structure of “(2S,6S)-2,6-diaminoheptanedioic acid” includes 6 hydrogen bond acceptors, 6 hydrogen bond donors, and 6 freely rotating bonds . It has a polar surface area of 132 Ų .


Physical And Chemical Properties Analysis

“(2S,6S)-2,6-diaminoheptanedioic acid” has a boiling point of 426.7±45.0 °C at 760 mmHg . Its vapour pressure is 0.0±2.2 mmHg at 25°C, and it has an enthalpy of vaporization of 74.7±6.0 kJ/mol . The flash point is 211.8±28.7 °C .

Scientific Research Applications

  • Enzyme Inhibition for Antibacterial Agents or Herbicides : This compound has been studied for its potential to inhibit enzymes in the diaminopimelate pathway, which is part of L-lysine biosynthesis. This inhibition could lead to the development of selective antibacterial agents or herbicides (Bold et al., 1992).

  • Synthesis of Novel Substrate-based Inhibitors : It has been used in asymmetric syntheses of various diaminopimelic acids, which are directed towards the design of novel substrate-based inhibitors of L,L-Diaminopimelate Epimerase (Williams et al., 1996).

  • Neuropeptide Y (NPY) Y4 Receptor Agonists : This compound has been identified as a high affinity agonist of the NPY Y4 receptor, which is significant in the context of neurological research and potential therapeutic applications (Kuhn et al., 2016).

  • Molecular Structure Studies : Research has focused on understanding the non-covalent interactions between 2,6-diaminopyridine and carboxylic acids, which is crucial for comprehending the role of (2S,6S)-2,6-diaminoheptanedioic acid in binding with carboxylic acid derivatives (Gao et al., 2015).

  • Corrosion Inhibition : Studies have shown that 2,6-diaminopyridine, in combination with other substances like tartaric acid, has a synergistic effect in inhibiting corrosion of mild steel, suggesting applications in material science and engineering (Qiang et al., 2016).

  • Chiroptical Properties Research : Research into the chiroptical properties of various diesters and diamides, including those derived from (2S,6S)-diaminocyclohexane, has been conducted to understand their chemical behavior and potential applications (Mazzeo et al., 2016).

  • Groundwater Bioremediation : Aminobacter sp. MSH1 uses derivatives of (2S,6S)-2,6-diaminoheptanedioic acid for bioremediation of groundwater contaminants, demonstrating its role in environmental science (Raes et al., 2019).

  • Bio-based Production of Monomers and Polymers : This compound is included in metabolic engineering strategies for bio-based production of monomers and polymers, showing its relevance in biotechnology and sustainable materials science (Chung et al., 2015).

properties

IUPAC Name

(2S,6S)-2,6-diaminoheptanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O4/c8-4(6(10)11)2-1-3-5(9)7(12)13/h4-5H,1-3,8-9H2,(H,10,11)(H,12,13)/t4-,5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMKMEZVLHJARHF-WHFBIAKZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)O)N)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[C@@H](C(=O)O)N)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701313562
Record name L,L-Diaminopimelic acid
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Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Powder; [Alfa Aesar MSDS], Solid
Record name Diaminopimelic acid
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Record name Diaminopimelic acid
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

(2S,6S)-2,6-diaminoheptanedioic acid

CAS RN

14289-34-0, 583-93-7
Record name L,L-Diaminopimelic acid
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Record name (6S,2S)-Diaminopimelic acid
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Record name L,L-Diaminopimelic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIAMINOPIMELIC ACID, (6S,2S)-
Source FDA Global Substance Registration System (GSRS)
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Record name Diaminopimelic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001370
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

300 °C
Record name Diaminopimelic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001370
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
G Bold, T Allmendinger, P Herold… - Helvetica chimica …, 1992 - Wiley Online Library
Stereoselective Synthesis of (2S,6S)‐2,6‐Diaminoheptanedioic Acid and of Unsymmetrical Derivatives of meso‐2,6‐Diaminoheptanedioic Acid Specific inhibition of enzymes of the …
Number of citations: 71 onlinelibrary.wiley.com
EG Nolen, CJ Fedorka, B Blicher - Synthetic communications, 2006 - Taylor & Francis
A short synthesis of orthogonally protected S,S-diaminopimelic acid, DAP, via a selective cross-metathesis between S-allyl glycine and S-vinyl glycine followed by hydrogenation is …
Number of citations: 16 www.tandfonline.com
Y Wang, M Ponelle, JJ Sanglier… - Helvetica chimica acta, 1997 - Wiley Online Library
As one of the regulatory gene products in the HIV‐1 genome, Rev protein must be translocated from the nucleus to the cytoplasm to exert its function. Therefore, inhibition of Rev protein …
Number of citations: 11 onlinelibrary.wiley.com
MW Marney - 2019 - search.proquest.com
Metabolomics evaluates the fluctuations between entire sets of metabolites in a given system. This form of research provides a look at the effects of environmental or genetic conditions …
Number of citations: 0 search.proquest.com
G Bold, T Allmendinger, P Herold, L Moesch… - …, 1992 - Wiley Online Library
Number of citations: 1
C Yuan - 1997 - Colorado State University
Number of citations: 3

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